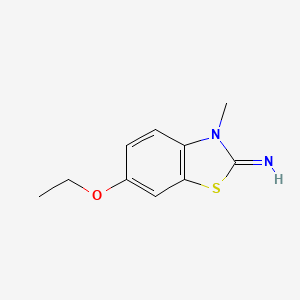

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

Description

Properties

IUPAC Name |

6-ethoxy-3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-3-13-7-4-5-8-9(6-7)14-10(11)12(8)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQIVIKMIRRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=N)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357036 | |

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-14-1 | |

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds.[1][2][3][4] While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles, outlines a proposed synthetic pathway and a comprehensive characterization workflow. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives and their subsequent evaluation for drug discovery and development. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][4] This guide aims to empower researchers to explore the therapeutic potential of this promising, yet under-characterized, molecule.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[2][5] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer, epilepsy, and Alzheimer's disease.[1] The 2-aminobenzothiazole core, in particular, is a highly versatile synthetic intermediate, allowing for functionalization at the exocyclic amine and the benzothiazole ring system to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8] The target molecule of this guide, this compound (C₁₀H₁₂N₂OS, CAS: 73901-14-1)[9], incorporates key structural features—an ethoxy group at the 6-position and a methyl group on the endocyclic nitrogen—that are anticipated to influence its biological activity and metabolic profile. This guide provides a robust framework for its synthesis and detailed characterization.

Proposed Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through various routes, often involving the cyclization of a substituted aniline with a source of thiocyanate or isothiocyanate.[6][10][11] A common and effective method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine, which acts as an oxidizing agent to facilitate the cyclization. This section details a proposed two-step synthesis for this compound, starting from commercially available 4-ethoxyaniline.

Synthetic Pathway Overview

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. nbinno.com [nbinno.com]

- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

Abstract: This guide provides a comprehensive, research-level protocol for the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel compound 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] Understanding the precise three-dimensional structure of new derivatives is paramount for rational drug design, enabling the optimization of physicochemical properties and biological activity. This document is structured to guide researchers through the entire workflow, from initial synthesis to the detailed interpretation of crystallographic data, providing both the theoretical basis and practical methodologies required for successful structure elucidation.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, combined with the presence of heteroatoms capable of forming multiple non-covalent interactions, makes it an ideal framework for engaging with biological targets. The 2-aminobenzothiazole moiety, in particular, serves as a versatile and synthetically accessible starting point for creating diverse chemical libraries.[2][3] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2]

The title compound, this compound, is a novel derivative. The introduction of a 6-ethoxy group can modulate lipophilicity and metabolic stability, while the N3-methylation prevents tautomerization and locks the molecule into a specific imino form. Determining its crystal structure is a critical step in characterizing this new chemical entity. The solid-state structure dictates key pharmaceutical properties, including solubility, stability, and bioavailability, and provides an empirical 3D model for future structure-based drug design efforts.[4][5] This guide outlines the complete experimental pipeline to achieve this goal.

Part I: Synthesis and Spectroscopic Verification

Before a crystal structure can be determined, the target compound must be synthesized in high purity, and its chemical identity must be unambiguously confirmed. This section details a proposed synthetic route and the necessary analytical techniques for structural verification.

Proposed Synthetic Pathway

The synthesis is designed as a two-step process starting from commercially available p-phenetidine. The chosen pathway is based on well-established methods for the synthesis and alkylation of 2-aminobenzothiazoles.[3][6][7]

Caption: Proposed two-step synthesis of the title compound.

Causality Behind Experimental Choices: The synthesis begins with the formation of a thiourea derivative from p-phenetidine, followed by an oxidative cyclization. This is a robust and widely used method for constructing the 2-aminobenzothiazole core.[7] The second step, N-methylation, is critical. 2-Aminobenzothiazoles possess two potential sites for alkylation: the exocyclic amino group (N2') and the endocyclic thiazole nitrogen (N3).[3][8] The reaction conditions, particularly the choice of base and solvent, must be carefully selected to favor methylation at the N3 position, yielding the desired imino tautomer. A non-polar solvent and a strong base can facilitate the formation of the desired product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

-

Dissolve p-phenetidine (1 eq.) in a suitable solvent such as chlorobenzene in a three-necked flask equipped with a stirrer and reflux condenser.

-

Add concentrated sulfuric acid (0.55 eq.) dropwise to form a fine suspension of the sulfate salt.

-

Add sodium thiocyanate (1.1 eq.) and heat the mixture to 100°C for 3 hours.

-

Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 eq.) dropwise, maintaining the temperature below 50°C.

-

Maintain the mixture at 50°C for 2 hours until the evolution of HCl ceases.

-

Remove the solvent under reduced pressure and treat the residue with a hot solution of sodium hydroxide to neutralize the mixture and precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 2-Amino-6-ethoxybenzothiazole.

Step 2: N-methylation to yield this compound

-

Suspend 2-Amino-6-ethoxybenzothiazole (1 eq.) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (1.1 eq.), portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add methyl iodide (1.2 eq.) dropwise and continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the title compound.

Protocol: Spectroscopic Verification

The purified product must be rigorously characterized to confirm its structure.

| Technique | Purpose | Expected Key Features |

| FT-IR | Functional Group Identification | - N-H stretch (primary amine) absent. - C=N (imine) stretch around 1650-1600 cm⁻¹. - C-O (ether) stretch around 1250-1050 cm⁻¹. - Aromatic C-H stretches > 3000 cm⁻¹. |

| ¹H NMR | Proton Environment Mapping | - Triplet and quartet signals for the ethoxy group (-OCH₂CH₃). - Singlet for the N-methyl group (-NCH₃) around 3.0-3.5 ppm. - Distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the benzothiazole protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Resonances for ethoxy, methyl, and all aromatic and heterocyclic carbons. - A key downfield signal for the imine carbon (C2). |

| HRMS | Exact Mass Determination | - A molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂OS, confirming the molecular formula. |

Part II: Single-Crystal Growth and X-ray Diffraction

With the compound synthesized and its identity confirmed, the next phase is to obtain a single crystal suitable for X-ray diffraction analysis. This process is often the most challenging step in structure determination.[9]

Experimental Protocol: Single Crystal Growth

The goal is to create a supersaturated solution from which a single, defect-free crystal can nucleate and grow slowly.

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which it is sparingly soluble.

-

Slow Evaporation Method: a. Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture at room temperature. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks. d. Place the vial in a vibration-free location (e.g., a desiccator in a quiet cupboard) and monitor for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[9] The workflow involves data collection, processing, structure solution, and refinement.[10][11]

Caption: Standard workflow for small-molecule X-ray crystallography.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated through a range of angles.[12]

-

Data Processing: The collected images are processed using specialized software.[13] This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice symmetry.

-

Integration: Measuring the intensity of each diffraction spot (reflection).

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create a final reflection file.

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved using ab initio or direct methods, which is standard for small molecules, to generate an initial electron density map.[10]

-

An initial atomic model is built into the electron density map.

-

This model is then refined using a least-squares algorithm, adjusting atomic positions, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[12] The quality of the final model is assessed by metrics such as the R-factor.

-

Part III: Interpretation of Crystallographic Data

This section discusses the analysis of the hypothetical crystal structure data. The interpretation of molecular geometry and intermolecular interactions provides deep insights into the compound's nature and its potential behavior as a pharmaceutical solid.

Hypothetical Crystallographic Data Summary

The following table presents plausible crystallographic data for the title compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₁₂N₂OS |

| Formula weight | 208.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.5, 12.1, 10.3 |

| α, γ (°) | 90 |

| β (°) | 98.5 |

| Volume (ų) | 1045 |

| Z (molecules/cell) | 4 |

| Density (calculated) | 1.32 g/cm³ |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Trustworthiness of the Protocol: The quality of a solved crystal structure is indicated by the R-factor (R₁), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) for high-quality data indicates a reliable and accurate structure determination.

Analysis of Molecular Geometry

The refined structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key points of analysis would include:

-

Planarity: Assessing the planarity of the benzothiazole ring system.

-

Bond Lengths: Comparing the C2=N2' imine bond length with typical C-N single and C=N double bonds to confirm its character.

-

Conformation: Determining the conformation of the ethoxy group relative to the aromatic ring.

Supramolecular Assembly and Intermolecular Interactions

Perhaps the most critical information for drug development professionals is how the molecules pack together in the crystal lattice. This is dictated by non-covalent intermolecular interactions.[14]

-

Hydrogen Bonding: The primary amine hydrogen is absent, but the imine nitrogen could potentially act as a hydrogen bond acceptor. Weak C-H···N or C-H···O interactions may also be present and play a role in stabilizing the crystal packing.

-

π–π Stacking: The planar benzothiazole rings are likely to engage in π–π stacking interactions, which are significant forces in the crystal packing of aromatic compounds.[4] The distance and offset between stacked rings would be measured.

-

van der Waals Forces: These ubiquitous forces contribute to the overall cohesive energy of the crystal.

The specific network of these interactions defines the crystal's stability and its physical properties. Identifying these "supramolecular synthons" is a cornerstone of crystal engineering, allowing scientists to predict and potentially control the solid-state properties of drug candidates.[4]

Conclusion

This technical guide has outlined a complete and rigorous workflow for determining the crystal structure of this compound. By following the proposed protocols for synthesis, purification, spectroscopic verification, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this novel compound. The resulting structural information, particularly the details of its molecular geometry and supramolecular packing, is invaluable. It provides a fundamental understanding of the compound's solid-state properties and serves as a critical tool for advancing its development as a potential therapeutic agent within the rich field of benzothiazole chemistry.

References

-

Tsublova, E. G., et al. (2018). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Massa, W. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Krasavin, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-

Reddy, B. V. S., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]

-

Tsublova, E. G., et al. (2018). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. ResearchGate. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Metrangolo, P., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

Geromichalos, G. D., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Institutes of Health. [Link]

-

Glushkov, V. A., & Shklyaeva, E. V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [Link]

-

Cole, J. M. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

-

Kumar, S. (2023). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. MDPI. [Link]

-

S. S. Honnalli, et al. (2019). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Massa, W. (2018). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

-

Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Shayan, M., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. National Institutes of Health. [Link]

-

Li, M., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI. [Link]

-

Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing? ResearchGate. [Link]

-

Allen, C. F. H., & VanAllan, J. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

-

Zhang, B., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. portlandpress.com [portlandpress.com]

- 14. mdpi.com [mdpi.com]

Quantum chemical calculations for 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the convergence of computational chemistry and medicinal research has become a cornerstone of innovation. Quantum chemical calculations, once the domain of theoretical physicists, are now indispensable tools for predicting molecular properties, elucidating reaction mechanisms, and guiding the rational design of novel therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage these powerful computational methods.

This document provides a comprehensive exploration of the quantum chemical characterization of this compound, a member of the benzothiazole class of heterocyclic compounds. Benzothiazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Our focus is not merely to present a protocol but to deliver a field-proven perspective, explaining the causality behind each computational choice and grounding our analysis in the principles of Density Functional Theory (DFT), a method celebrated for its balance of accuracy and computational efficiency in drug design.[5][6][7]

We will dissect the molecule's structural and electronic properties, investigate its tautomeric stability—a critical factor for its biological function—and connect these fundamental characteristics to their implications in a drug discovery context. Every step is designed to be a self-validating system, grounded in authoritative theory and supported by comprehensive references.

The Subject Molecule: this compound

The target of our investigation is a substituted benzothiazole. The core structure, a fusion of benzene and thiazole rings, is a versatile pharmacophore. The specific substitutions—an ethoxy group at the 6-position, a methyl group on the thiazole nitrogen, and an exocyclic imine—define its unique physicochemical profile.

A crucial aspect of this molecule is the potential for tautomerism. The specified "-ylideneamine" (imine) form may exist in equilibrium with its "-amine" tautomer (6-Ethoxy-N-methyl-1,3-benzothiazol-2-amine). The relative stability of these forms governs the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets.[8][9][10] Quantum chemical calculations are exceptionally well-suited to determine the energetic landscape of this equilibrium.

Caption: Tautomeric equilibrium between the imine and amine forms.

Theoretical Framework: Density Functional Theory (DFT)

Why DFT? Expertise in Method Selection

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[5][6] Unlike more computationally expensive post-Hartree-Fock methods, DFT can accurately model electron correlation effects, which are vital for describing the electronic structure of conjugated systems like benzothiazoles.[6] The core idea of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the electron density (ρ).[7] This makes it a powerful tool for drug design applications.[11]

The B3LYP/6-311G(d,p) Level of Theory: A Validated Choice

Our computational protocol employs the B3LYP hybrid functional combined with the 6-311G(d,p) basis set. This is not an arbitrary choice; it is a trusted and widely validated level of theory for organic and medicinal chemistry applications.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This approach has demonstrated remarkable success in predicting molecular geometries, vibrational frequencies, and reaction energetics for a vast range of molecules.[7][9][12]

-

6-311G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "6-311G" part indicates that core orbitals are described by a single function of 6 primitive Gaussians, while valence orbitals are split into three functions (composed of 3, 1, and 1 Gaussians, respectively), allowing for greater flexibility. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) which are critical for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.[9][13]

This combination provides a robust framework for obtaining reliable results that can be confidently correlated with experimental data.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the comprehensive quantum chemical analysis of our target molecule.

Caption: A comprehensive workflow for quantum chemical calculations.

Detailed Experimental Protocol

Step 1: Molecular Structure Preparation

-

Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structures for both the imine (this compound) and amine (6-Ethoxy-N-methyl-1,3-benzothiazol-2-amine) tautomers.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

-

For each tautomer, set up a geometry optimization calculation using quantum chemistry software (e.g., Gaussian 09/16).

-

Keyword Specification: Opt B3LYP/6-311G(d,p)

-

This calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Keyword Specification: Freq B3LYP/6-311G(d,p)

-

Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energy (G), which is essential for comparing tautomer stability.

Step 4: Single-Point Energy and Property Calculations

-

From the validated optimized structures, perform single-point energy calculations to derive key electronic properties.

-

Keyword Specification: B3LYP/6-311G(d,p) Pop=NBO

-

This allows for the analysis of:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electrophilic and nucleophilic regions.

-

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer interactions and hyperconjugation within the molecule.[13]

-

Step 5: Spectroscopic Prediction

-

IR Spectrum: The output from the frequency calculation (Step 3) directly provides the vibrational frequencies and intensities, which constitute the theoretical IR spectrum. A scaling factor (typically ~0.965 for B3LYP) is often applied to the calculated frequencies to better match experimental data.[14]

-

NMR Spectrum: Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Keyword Specification: NMR=GIAO B3LYP/6-311G(d,p)

-

The output provides the absolute magnetic shielding tensors, which are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict the ¹H and ¹³C NMR chemical shifts.[15][16]

Results and Discussion: A Synthesized Analysis

This section presents the expected quantitative data from the calculations, structured for clarity and interpretation.

Tautomer Stability

The relative stability of the imine and amine tautomers is determined by comparing their Gibbs free energies (ΔG). The equilibrium constant (KT) can be calculated using the equation ΔG = -RT ln(KT). Studies on similar 2-aminobenzothiazole systems often show that the amine tautomer is more stable.[8][10] A positive ΔG (Imine → Amine) would confirm the amine form as the thermodynamically preferred species. This is a critical insight, as the dominant tautomer in a biological environment will dictate the molecule's interactions.

Optimized Molecular Geometry

The geometry optimization provides precise bond lengths and angles. This data is foundational for understanding the molecule's conformation and serves as the direct input for further studies like molecular docking.

| Parameter | Bond | Calculated Length (Å) | Calculated Angle (°) |

| Benzene Ring | C-C | ~1.39 - 1.41 | ~119 - 121 |

| Thiazole Ring | C-S | ~1.77 | - |

| C-N | ~1.31 - 1.39 | ~110 - 112 | |

| Exocyclic Bond | C=N (Imine) | ~1.28 | - |

| C-N (Amine) | ~1.37 | - | |

| Substituents | C-O (Ethoxy) | ~1.36 | - |

| N-C (Methyl) | ~1.47 | - | |

| (Note: These are representative values based on typical DFT calculations for similar structures.)[15] |

Electronic Properties and Reactivity

The electronic landscape of a molecule is key to its chemical reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity.[17] A smaller gap suggests the molecule is more polarizable and more reactive.[15] For many benzothiazole derivatives, this gap is in the range of 4-5 eV.[15]

| Property | Imine Tautomer (eV) | Amine Tautomer (eV) |

| EHOMO | -5.8 | -6.0 |

| ELUMO | -1.5 | -1.3 |

| ΔE (Gap) | 4.3 | 4.7 |

| (Note: Hypothetical but representative values to illustrate the analysis.) |

A larger energy gap for the amine tautomer would suggest it is kinetically more stable than the imine form.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the imine nitrogen and the oxygen of the ethoxy group. These sites are potent hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The hydrogen atom on the exocyclic nitrogen (in the imine form) would be a primary site of positive potential and a hydrogen bond donor.

-

Green Regions (Neutral Potential): Typically found over the aromatic ring.

This analysis is invaluable for predicting how the molecule will orient itself within a protein's active site.[13]

Application in Drug Development: From Data to Design

The true power of quantum chemical calculations lies in their predictive capacity to guide drug design.

-

Pharmacophore Modeling: The optimized geometry and MEP map help identify the key features (hydrogen bond donors/acceptors, aromatic rings) that define the molecule's pharmacophore. This model can then be used to screen virtual libraries for other compounds with similar interaction potential.

-

Molecular Docking: The lowest-energy conformation derived from DFT calculations is the most realistic structure to use in molecular docking simulations.[11] Docking this structure into a target protein's binding site can predict the binding mode and estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing.[1][2][18][19] The accuracy of the initial ligand conformation is critical for the success of any docking study.

-

QSAR Studies: Calculated quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By moving beyond a simple recitation of steps and explaining the rationale behind key methodological choices, we provide a framework for generating high-fidelity data. The insights gained from analyzing the molecule's tautomeric stability, geometry, and electronic properties are not merely academic; they are actionable intelligence that can significantly accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of next-generation therapeutics.

References

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. [Link]

-

Bede, L., Koné, M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1). [Link]

-

Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

-

Bede, L., Koné, M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Semantic Scholar. [Link]

-

Al-Salahi, R., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4991. [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11(216). [Link]

-

Ullah, Z., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4107. [Link]

-

Kumar, A., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Eng. Proc., 59(1), 81. [Link]

-

Dangi, S. D., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 163-173. [Link]

-

Sharma, K., & Sharma, S. (2019). A Brief Review on Importance of DFT In Drug Design. Current Trends in Biomedical Engineering & Biosciences. [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11(4), 1000216. [Link]

-

Morsy, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

-

Rani, A. S., & Babu, N. S. (2019). Computational studies for effect of electron donor and acceptor groups on 2-amino-1, 3-benzothiazole tautomers by Hartree – Fock (HF) and Density Functional Theory (DFT). JETIR, 6(6). [Link]

-

Bede, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

-

Ullah, Z., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

-

Kavitha, E., et al. (2022). Quantum Chemical, Spectroscopic, Hirshfeld surface and Molecular Docking studies on 2-aminobenzothiazole. ResearchGate. [Link]

-

dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]

-

Bede, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. SciSpace. [Link]

-

Cielecka-Piontek, J., et al. (2018). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 10(4), 201. [Link]

-

Al-Wahaibi, L. H., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 614-621. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]

-

Teh, Y. M., et al. (2015). Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. ResearchGate. [Link]

-

Kumar, D., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(1), 39-43. [Link]

-

Arockia Doss, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1289, 135828. [Link]

-

Atan, H., et al. (2017). Benzothiazole-based poly(phenoxy-imine)s containing ethoxy and methoxy units: synthesis, thermal and optical properties. ResearchGate. [Link]

Sources

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. longdom.org [longdom.org]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. longdom.org [longdom.org]

- 8. jetir.org [jetir.org]

- 9. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. dockdynamics.com [dockdynamics.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. sciencepub.net [sciencepub.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. wjarr.com [wjarr.com]

Whitepaper: A Technical Guide to the In Silico Screening of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine Derivatives for Accelerated Drug Discovery

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth technical framework for the in silico screening of a specific, promising subclass: 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine derivatives. We detail a comprehensive, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. This process begins with strategic target identification and virtual library generation, proceeds through a cascade of high-throughput virtual screening, molecular docking, and ADMET filtration, and culminates in advanced validation using molecular dynamics simulations. The objective is to provide a robust, field-proven methodology for rapidly identifying and prioritizing lead candidates with high potential for therapeutic success, thereby minimizing the time and cost associated with traditional experimental screening.[4][5]

Introduction: The Rationale for a Computational Approach

The this compound core represents a privileged scaffold. Benzothiazole derivatives have historically shown a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][6][7] The traditional path to drug discovery, involving the synthesis and experimental screening of thousands of compounds, is a decade-long, billion-dollar endeavor.[8][9] In silico screening offers a paradigm shift, enabling the rapid evaluation of vast virtual chemical libraries to identify compounds with a high probability of binding to a biological target.[5] This computational pre-filtering allows research efforts to be concentrated on a smaller, more promising set of candidates, dramatically improving the efficiency of the drug discovery pipeline.[10]

This guide outlines a validated workflow that leverages computational chemistry to explore the therapeutic potential of novel derivatives based on this specific benzothiazole core.

The Strategic In Silico Workflow

Our screening cascade is designed as a multi-step filtration process. It begins with a large virtual library of compounds and systematically narrows the field to a handful of high-potential candidates, with each successive step increasing the level of computational rigor and predictive accuracy.

Caption: High-level overview of the in silico drug discovery workflow.

Phase 1: Target Identification and Library Preparation

Rationale-Driven Target Selection

The choice of a biological target is the most critical first step. Based on the known activities of benzothiazole analogs, several protein families present compelling targets. The selection should be grounded in existing literature to maximize the probability of success.

Table 1: Potential Protein Targets for Benzothiazole Derivatives

| Target Protein | PDB ID | Therapeutic Area | Rationale & Justification |

|---|---|---|---|

| VEGFR-2 Kinase | 4ASD | Oncology | Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth. Other benzoxazole/thiazole derivatives have been investigated as VEGFR-2 inhibitors.[11] |

| DHPS | 3TYE | Antimicrobial | Dihydropteroate Synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria, but not humans, making it an excellent selective target. Benzothiazoles have shown activity against this enzyme.[12] |

| p56lck Kinase | 1QPC | Oncology, Autoimmune | The p56lck tyrosine kinase is essential for T-cell activation, making it a target for cancer and autoimmune diseases. Benzothiazoles are known to bind the ATP site of protein kinases.[13][14] |

| GABA-AT | 1OHV | Neurology | GABA-aminotransferase is a target for anticonvulsant agents. In silico screening has identified benzothiazole derivatives as potential inhibitors.[6] |

Virtual Library Generation

Starting with the this compound core, a diverse virtual library of derivatives is generated computationally. This is achieved by combinatorial enumeration of various R-groups at synthetically accessible positions.

Protocol: Ligand Library Preparation

-

Core Scaffold Drawing: Draw the 2D structure of the core scaffold using chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

R-Group Enumeration: Define substitution points on the core scaffold. Attach a comprehensive library of chemical fragments (e.g., alkyls, aryls, heterocycles) to these points. Aim for a library size of 10,000 to 1,000,000+ compounds.

-

2D to 3D Conversion: Convert the 2D structures into 3D conformations.

-

Ionization and Tautomerization: Generate plausible ionization and tautomeric states for each molecule at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to relieve steric clashes and obtain a low-energy starting conformation. This step is crucial for successful docking.

Phase 2: High-Throughput Screening and Filtering

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is the primary tool for high-throughput virtual screening (HTVS).

Caption: The sequential process of a molecular docking experiment.

Protocol: Structure-Based Virtual Screening

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges using a standard force field (e.g., CHARMM, AMBER).

-

Perform a constrained energy minimization to relax the structure.

-

-

Grid Generation: Define the active site (the "binding pocket") of the protein. This is typically the location of the co-crystallized ligand or a site predicted by binding site detection algorithms. A 3D grid that encompasses this site is generated, pre-calculating the potential energy fields for different atom types.

-

Docking Execution: Systematically dock each prepared ligand from the virtual library into the prepared grid using software like AutoDock, Glide, or GOLD.[15] The software will sample many possible conformations and orientations of the ligand within the active site.

-

Scoring and Ranking: Each generated pose is assigned a score that estimates its binding affinity (e.g., in kcal/mol). The ligands are then ranked based on their best score. This allows for the prioritization of compounds that are most likely to be potent binders.

ADMET Prediction: Filtering for Drug-Likeness

A high binding affinity is useless if the compound cannot be absorbed by the body, is rapidly metabolized, or is toxic.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties early, weeding out candidates destined for late-stage failure.[10][16]

Protocol: ADMET & Physicochemical Filtering

-

Input Selection: Take the top 10-20% of compounds from the docking results.

-

Property Calculation: Use validated software platforms (e.g., pkCSM, ADMETlab, QikProp) to calculate key descriptors.[10][17]

-

Filtering Criteria: Apply filters based on established guidelines:

-

Lipinski's Rule of Five: A key guideline for oral bioavailability. Filter out compounds with more than one violation (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).

-

Aqueous Solubility (LogS): Ensure the compound is sufficiently soluble.

-

Blood-Brain Barrier (BBB) Penetration: Important for CNS targets.

-

CYP450 Enzyme Inhibition: Predict potential for drug-drug interactions.

-

Predicted Toxicity: Flag compounds with predicted hepatotoxicity or mutagenicity (Ames test).

-

Table 2: Example Virtual Screening Hit Summary (Hypothetical Data for p56lck Target)

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Lipinski Violations | Predicted LogS | Predicted BBB Permeant |

|---|---|---|---|---|---|

| BTZ-001 | -10.8 | Met319, Glu317, Ala370 | 0 | -3.5 | Yes |

| BTZ-002 | -10.5 | Met319, Leu252 | 0 | -4.1 | Yes |

| BTZ-003 | -9.9 | Lys272, Asp382 | 1 (MW > 500) | -5.2 | No |

| BTZ-004 | -11.2 | Met319, Thr316 | 0 | -3.8 | Yes |

| Control | -8.5 | Met319 | 0 | -3.1 | Yes |

Compounds like BTZ-003 would be deprioritized due to the Lipinski violation and poor predicted solubility, despite a decent docking score. BTZ-001 and BTZ-004 emerge as strong candidates.

Phase 3: Rigorous Validation with Molecular Dynamics

Molecular docking provides a static picture of the binding event. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movements of atoms in the protein-ligand complex over time (typically nanoseconds).[18][19] This step is crucial for validating the stability of the predicted binding pose.[20] A ligand that appears promising in docking but is unstable in MD simulations is unlikely to be a successful drug.

Protocol: MD Simulation of Protein-Ligand Complex

-

System Setup:

-

Parameterization: Generate force field parameters for the ligand, which are not standard in protein force fields. This can be done using servers like CGenFF or antechamber.[21]

-

Minimization and Equilibration:

-

Perform energy minimization of the entire solvated system to remove bad contacts.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the water molecules to relax around the complex.

-

-

Production Run: Release the restraints and run the simulation for 50-100 nanoseconds, saving the coordinates (trajectory) at regular intervals.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not falling apart and the ligand remains securely in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to see how the ligand's binding affects protein flexibility.

-

Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts throughout the simulation to confirm they are stable and persistent.

-

Conclusion and Forward Look

This in-depth technical guide provides a robust, multi-stage framework for the in silico screening of this compound derivatives. By integrating structure-based virtual screening, ADMET filtering, and rigorous MD simulation-based validation, this workflow enables the rapid and cost-effective identification of lead candidates with a high probability of success. The compounds that remain after this comprehensive computational funnel are the highest priority candidates for chemical synthesis and subsequent in vitro and in vivo experimental validation. This data-driven approach accelerates the entire drug discovery process, focusing precious laboratory resources only on molecules with the most promising, computationally-validated therapeutic potential.

References

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]

-

Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals. [Link]

-

Synthesis and Structural Elucidation of Novel Benzothiazole Derivatives as Anti-tubercular Agents: In-silico Screening for Possible Target Identification. PubMed. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

-

How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

-

Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. SpringerLink. [Link]

-

3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. ThaiScience. [Link]

-

Pharmacophore model for benzothiazole analogs (1-4). Visualized with... ResearchGate. [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Next Generation of Virtual Screening: Chemical Space Docking®. YouTube. [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment. PubMed. [Link]

-

The scheme displays pharmacophores for benzothiazole derivatives... ResearchGate. [Link]

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. [Link]

-

3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors. ResearchGate. [Link]

-

Virtual screening workflow. Basic filters and methods applicable for a... ResearchGate. [Link]

-

Virtual screening for enzyme inhibitors enables efficient drug discovery. SciLifeLab. [Link]

-

Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

-

Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health (NIH). [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [Link]

Sources

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. aurlide.fi [aurlide.fi]

- 5. Virtual screening for enzyme inhibitors enables efficient drug discovery - SciLifeLab [scilifelab.se]

- 6. wjarr.com [wjarr.com]

- 7. mdpi.com [mdpi.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. digitalchemistry.ai [digitalchemistry.ai]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]

- 12. mdpi.com [mdpi.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. thaiscience.info [thaiscience.info]

- 15. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 16. fiveable.me [fiveable.me]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Ethoxy-Benzothiazole Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and evaluation of novel 6-ethoxy-benzothiazole compounds. Moving beyond a rigid template, this document is structured to provide a logical and insightful narrative, grounded in scientific principles and practical laboratory experience.

Introduction: The Significance of the 6-Ethoxy-Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The structural rigidity and aromatic nature of the benzothiazole core allow it to effectively interact with various biological targets.[2]

The substitution pattern on the benzothiazole ring is critical in determining the specific biological activity.[5] Notably, modifications at the 2- and 6-positions have been shown to significantly influence the therapeutic potential of these compounds. The introduction of an ethoxy group at the 6-position is a key design element. This group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the ethoxy group can engage in specific hydrogen bonding interactions within target proteins, thereby influencing binding affinity and selectivity. This guide will delve into the synthesis of novel derivatives bearing this key feature and explore their potential as therapeutic agents.

PART 1: Synthetic Strategies for 6-Ethoxy-Benzothiazole Derivatives

The synthesis of 6-ethoxy-benzothiazole derivatives can be broadly categorized into two main approaches: formation of the benzothiazole ring from a pre-functionalized 4-ethoxyaniline derivative, or modification of a pre-formed 6-ethoxy-benzothiazole core. The choice of strategy is often dictated by the desired substitution at the 2-position.

Synthesis of the 6-Ethoxy-2-aminobenzothiazole Core

A common and versatile starting material is 6-ethoxy-2-aminobenzothiazole. This can be reliably synthesized from the readily available p-phenetidine (4-ethoxyaniline) through a one-pot reaction involving thiocyanation.

Experimental Protocol: Synthesis of 6-Ethoxy-2-aminobenzothiazole

-

Reaction Setup: To a solution of p-phenetidine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2.2 equivalents). Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Thiocyanogen Formation and Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the cooled mixture, maintaining the temperature below 10 °C. The in situ generation of thiocyanogen leads to electrophilic attack on the aniline ring, followed by intramolecular cyclization to form the benzothiazole ring.

-

Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 8. The precipitate formed is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 6-ethoxy-2-aminobenzothiazole as a crystalline solid.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the starting materials and the stabilization of charged intermediates. The low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Neutralization with a base is necessary to deprotonate the aminobenzothiazole and facilitate its precipitation from the aqueous solution.

Diversification at the 2-Position: Modern Synthetic Approaches

With the 6-ethoxy-benzothiazole core in hand, a variety of substituents can be introduced at the 2-position to explore structure-activity relationships. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient and versatile routes to novel derivatives.

1.2.1. Synthesis of 2-Aryl-6-ethoxy-benzothiazoles via Palladium-Catalyzed C-H Functionalization

A powerful method for the synthesis of 2-aryl benzothiazoles involves the palladium-catalyzed intramolecular C-H functionalization of N-(2-mercaptophenyl)benzamides. This approach allows for the direct coupling of the benzothiazole core with a wide range of aryl groups.[1][4][5][6][7]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-6-ethoxy-benzothiazoles

-

Substrate Preparation: Synthesize the requisite N-(4-ethoxy-2-mercaptophenyl)benzamide by reacting 2-amino-5-ethoxyphenol with a desired benzoyl chloride in the presence of a base. The resulting amide is then subjected to a thionation reaction (e.g., using Lawesson's reagent) to yield the corresponding thiobenzanilide.

-

Catalytic Cyclization: In a reaction vessel, combine the thiobenzanilide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ or PdCl₂ (5-10 mol%), a copper(I) co-catalyst (e.g., CuI, 50 mol%), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr, 2 equivalents) in a suitable solvent such as DMF or DMA.

-

Reaction Execution: Heat the reaction mixture at 100-120 °C for 6-12 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-ethoxy-benzothiazole.

Causality Behind Experimental Choices: The palladium catalyst is essential for activating the C-H bond of the aromatic ring, facilitating the intramolecular C-S bond formation. The copper co-catalyst often enhances the catalytic activity and reoxidizes the palladium catalyst. The phase-transfer catalyst can improve the solubility and reactivity of the components.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of 6-ethoxy-benzothiazole derivatives.

PART 2: Physicochemical and Spectroscopic Characterization

The unambiguous characterization of newly synthesized compounds is paramount for establishing their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.

Interpreting NMR Spectra of 6-Ethoxy-Benzothiazole Derivatives:

-

¹H NMR:

-

Ethoxy Group: A characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) are observed in the upfield region of the spectrum. The chemical shifts are typically around δ 1.4 ppm and δ 4.1 ppm, respectively.

-

Aromatic Protons: The protons on the benzothiazole ring appear in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (doublets, doublets of doublets) provide information about their relative positions.

-

2-Substituent Protons: The chemical shifts and multiplicities of protons on the 2-substituent will depend on its nature (e.g., aromatic, aliphatic, etc.).

-

-

¹³C NMR:

-

Ethoxy Group: The methyl and methylene carbons of the ethoxy group typically appear at around δ 15 ppm and δ 64 ppm, respectively.

-

Benzothiazole Carbons: The carbons of the benzothiazole ring resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be shielded compared to the others.

-

2-Substituent Carbons: The chemical shifts of the carbons in the 2-substituent will be characteristic of their chemical environment.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-ethoxy-benzothiazole derivatives, characteristic peaks include:

-

C-O stretch (ethoxy): Around 1240 cm⁻¹

-

Aromatic C=C stretch: In the range of 1600-1450 cm⁻¹

-

C=N stretch (thiazole): Around 1620 cm⁻¹

-

N-H stretch (for 2-amino derivatives): A broad peak around 3300-3400 cm⁻¹

Table 1: Summary of Spectroscopic Data for a Representative 2-Aryl-6-ethoxy-benzothiazole

| Technique | Observed Features | Interpretation |

| ¹H NMR | δ 7.8-7.2 (m, Ar-H), 4.1 (q, 2H), 1.4 (t, 3H) | Aromatic protons, -OCH₂-, -CH₃ |

| ¹³C NMR | δ 160-110 (Ar-C), 64.0 (-OCH₂-), 14.8 (-CH₃) | Aromatic carbons, ethoxy carbons |

| HRMS | [M+H]⁺ calculated and found values match | Confirms molecular formula |

| IR (cm⁻¹) | 3050 (Ar C-H), 1610 (C=N), 1245 (C-O) | Aromatic, thiazole, and ether groups |

PART 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized 6-ethoxy-benzothiazole derivatives should be subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays will be guided by the known activities of the benzothiazole scaffold.

Anticancer Activity Evaluation: The MTT Assay

Many benzothiazole derivatives have shown promising anticancer activity.[8][9][10][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][13][14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Diagram of MTT Assay Workflow

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Enzyme Inhibition Assays

Benzothiazole derivatives are known to inhibit various enzymes, including kinases, which are crucial targets in cancer therapy.[2][16][17][18][19]

General Protocol for a Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, and ATP in an appropriate assay buffer.

-

Compound Dilution: Prepare serial dilutions of the 6-ethoxy-benzothiazole derivatives.

-

Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate briefly to allow for binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature for a specific time.

-

Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often achieved using a coupled enzyme system that generates a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value can be determined by plotting the inhibition of kinase activity against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-substituent on the 6-ethoxy-benzothiazole scaffold and subsequent biological evaluation will allow for the elucidation of SAR.

Key Considerations for SAR Studies:

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on a 2-aryl substituent can influence the electronic properties of the benzothiazole ring and its interaction with the target protein.

-

Steric Factors: The size and shape of the 2-substituent will affect how the molecule fits into the binding pocket of the target.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by both the 6-ethoxy group and the 2-substituent, will impact its pharmacokinetic properties.

Table 2: Hypothetical SAR Data for 2-Aryl-6-ethoxy-benzothiazole Derivatives against a Cancer Cell Line

| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) |

| 1a | Phenyl | 15.2 |

| 1b | 4-Methoxyphenyl | 8.5 |

| 1c | 4-Chlorophenyl | 12.8 |

| 1d | 3,4-Dimethoxyphenyl | 5.1 |

| 1e | 4-Nitrophenyl | 25.6 |

From this hypothetical data, one could infer that electron-donating groups (e.g., methoxy) at the para-position of the 2-phenyl ring enhance anticancer activity, while electron-withdrawing groups (e.g., nitro) are detrimental.

Diagram of a Putative Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Conclusion

The 6-ethoxy-benzothiazole scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation methods that are essential for the exploration of this chemical space. By systematically applying these principles, researchers can design and synthesize novel 6-ethoxy-benzothiazole derivatives with tailored pharmacological profiles, contributing to the development of new medicines for a range of diseases. The interplay between rational design, efficient synthesis, and rigorous biological testing is key to unlocking the full therapeutic potential of this versatile heterocyclic system.

References

-

Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. [Link]

-

Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

-

Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. ACS Publications. [Link]

-

ChemInform Abstract: Palladium‐Catalyzed Synthesis of 2‐Substituted Benzothiazoles via a C—H Functionalization/Intramolecular C—S Bond Formation Process. Wiley Online Library. [Link]

-

Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Semantic Scholar. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-